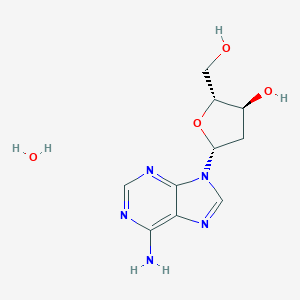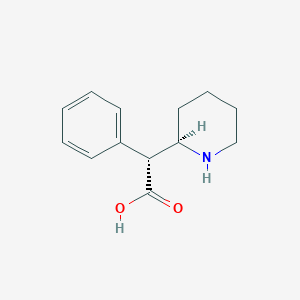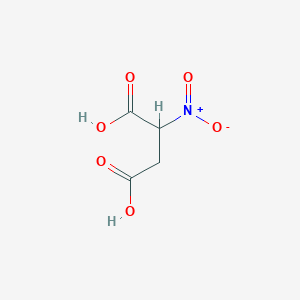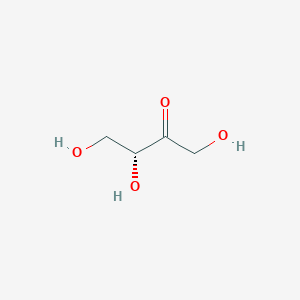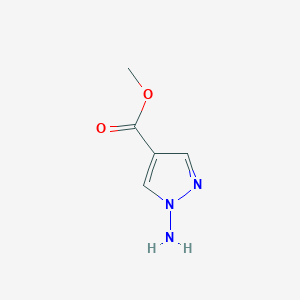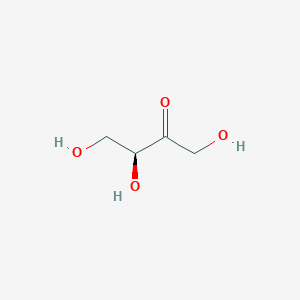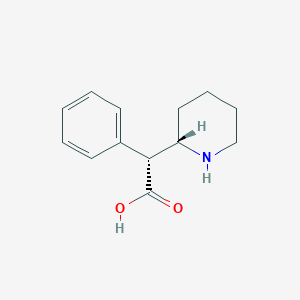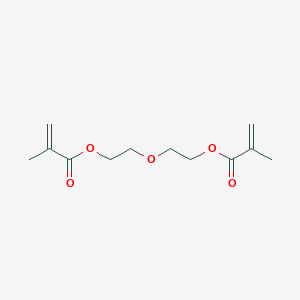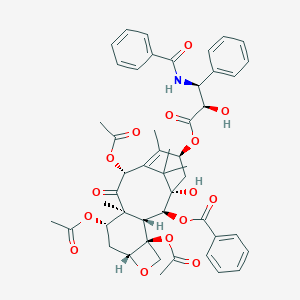![molecular formula C7H6N2O B118350 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one CAS No. 142078-42-0](/img/structure/B118350.png)
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one, also known as PPY, is a heterocyclic compound that has been widely studied for its potential use in medicinal chemistry. PPY is a fused pyridine-pyrrole ring system, which exhibits a unique structure and biological activity. In
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one is not fully understood. However, it is believed that 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one exerts its biological activity through the interaction with specific targets in cells. 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been shown to inhibit the activity of various enzymes, including tyrosine kinases and proteases. 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has also been shown to bind to specific receptors, such as the dopamine receptor and the serotonin receptor.
Biochemical and Physiological Effects:
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one inhibits the growth of cancer cells and viruses. 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one derivatives have also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been shown to exhibit anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has several advantages for lab experiments, including its unique structure and biological activity. 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one derivatives can be easily synthesized and modified, which allows for the development of new compounds with improved properties. However, 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one also has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one. One direction is the development of new 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one derivatives with improved properties for the treatment of various diseases. Another direction is the investigation of the mechanism of action of 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one and its derivatives. This will provide insights into the biological activity of 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one and its potential targets in cells. Finally, the development of new synthetic methods for 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one and its derivatives will enable the synthesis of new compounds with unique properties.
Métodos De Síntesis
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one can be synthesized through various methods, including the Hantzsch reaction, the Gewald reaction, and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Gewald reaction involves the condensation of a thiocarbonyl compound, an α-bromoester, and ammonia in the presence of a catalyst. The Pictet-Spengler reaction involves the condensation of an amino acid or an amino alcohol with an aldehyde or a ketone in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been studied for its potential use in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been shown to exhibit antitumor, antiviral, and antibacterial activities. 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one derivatives have also been developed as potential drugs for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. In material science, 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been used as a precursor for the synthesis of conducting polymers, which have applications in electronic devices and sensors. In organic synthesis, 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been used as a building block for the synthesis of various compounds.
Propiedades
Número CAS |
142078-42-0 |
|---|---|
Nombre del producto |
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one |
Fórmula molecular |
C7H6N2O |
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
3a,5-dihydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H6N2O/c10-7-5-1-3-8-6(5)2-4-9-7/h1-5H,(H,9,10) |
Clave InChI |
SUJITZBHNIKATG-UHFFFAOYSA-N |
SMILES isomérico |
C1=CNC2=CC=NC(=O)C21 |
SMILES |
C1=CN=C2C1C(=O)NC=C2 |
SMILES canónico |
C1=CNC2=CC=NC(=O)C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



